Pumilaside B
Description
Structure
3D Structure
Properties
Molecular Formula |
C21H36O7 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(1aR,3aS,4S,7S,7aS,7bR)-7-hydroxy-1,1,3a,7-tetramethyl-1a,2,3,4,5,6,7a,7b-octahydrocyclopropa[a]naphthalen-4-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C21H36O7/c1-19(2)10-5-7-20(3)12(6-8-21(4,26)17(20)13(10)19)28-18-16(25)15(24)14(23)11(9-22)27-18/h10-18,22-26H,5-9H2,1-4H3/t10-,11-,12+,13-,14-,15+,16-,17+,18+,20-,21+/m1/s1 |
InChI Key |
CZHMUNBSEZSORM-IUFBKUIWSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H]3[C@H]([C@@H]1[C@@](CC[C@@H]2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)(C)O)C3(C)C |
Canonical SMILES |
CC1(C2C1C3C(CC2)(C(CCC3(C)O)OC4C(C(C(C(O4)CO)O)O)O)C)C |
Synonyms |
1,4-dihydroxymaaliane 1-O-glucopyranoside pumilaside B |
Origin of Product |
United States |
Isolation and Structural Elucidation Methodologies of Pumilaside B
Botanical Sources and Distribution of Pumilaside B
This compound has been identified in several plant species, highlighting its distribution across different botanical families.
This compound was first isolated from the fresh fruits of Ficus pumila L., a plant belonging to the Moraceae family. jst.go.jpresearchgate.netpharm.or.jp This plant has a history of use in Chinese folk medicine for various ailments. stuartxchange.org The fruits of F. pumila are a known source of a variety of bioactive compounds, including other sesquiterpenoid glucosides like Pumilaside A and C. jst.go.jpresearchgate.netpharm.or.jp
Subsequent research has identified this compound and its analogs in other plant species, indicating a wider distribution. These include:
Sarcopyramis nepalensis Wall.: This herb from the Melastomataceae family has been found to contain Pumilaside A, a structurally related compound. researchgate.netresearchgate.net
Peliosanthes micrantha Aver. & N. Tanaka: Studies on this medicinal herb from the Asparagaceae family have tentatively identified Pumilaside A and C in its rhizomes. carijournals.orgresearchgate.netresearchgate.neticm.edu.pl
Litchi chinensis Sonn.: The seeds of the lychee fruit have been shown to contain Pumilaside A. mdpi.comcabidigitallibrary.orgresearchgate.netresearchgate.net
The presence of these related compounds in various species suggests a potential chemotaxonomic link and a broader natural occurrence than initially documented.
Table 1: Botanical Sources of this compound and Related Compounds
| Plant Species | Family | Compound(s) Identified | Plant Part |
| Ficus pumila L. | Moraceae | Pumilaside A, B, C | Fruits |
| Sarcopyramis nepalensis Wall. | Melastomataceae | Pumilaside A | Whole Plant |
| Peliosanthes micrantha Aver. & N. Tanaka | Asparagaceae | Pumilaside A, C (tentative) | Rhizomes |
| Litchi chinensis Sonn. | Sapindaceae | Pumilaside A | Seeds |
The initial step in isolating this compound involves extracting it from the plant matrix. This is typically achieved through solvent-based methods followed by extensive purification.
Solvent extraction is a fundamental technique used to separate compounds based on their differential solubilities in two immiscible liquids. embibe.comorganomation.com For the extraction of this compound from Ficus pumila fruits, the fresh plant material was first extracted with methanol (B129727) at room temperature. pharm.or.jp The resulting methanolic extract was then suspended in water and successively partitioned with different organic solvents, such as ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity. pharm.or.jp The butanol extract, containing the more polar glycosides, was then taken for further purification. pharm.or.jp
A combination of chromatographic techniques is essential to isolate this compound from the complex mixture of the crude extract. These methods separate molecules based on various physicochemical properties like size, polarity, and charge. bio-rad.combiomedpharmajournal.org
Commonly employed purification strategies include:
Column Chromatography: This is a primary purification step. The butanol extract is often subjected to column chromatography over various stationary phases.
Diaion HP-20: This macroporous adsorbent resin is used for initial fractionation of the extract.
Silica Gel: Silica gel column chromatography is a standard technique for separating compounds based on polarity. pharm.or.jp
Sephadex LH-20: This size-exclusion chromatography medium is used to separate molecules based on their size, particularly for removing smaller impurities. pharm.or.jp
Reversed-Phase Octadecylsilyl (RP-ODS): This material is used in reversed-phase chromatography, where non-polar compounds are retained more strongly.
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the final purification of the compound. pharm.or.jpufl.edu For the isolation of this compound, a Megapak SIL C18 column was utilized with a mobile phase of 95% acetonitrile (B52724). pharm.or.jp
Methodologies for Plant Material Extraction
Advanced Spectroscopic Characterization for Structural Determination
Once a pure sample of this compound is obtained, its chemical structure is elucidated using a suite of advanced spectroscopic techniques. These methods provide detailed information about the molecule's connectivity and stereochemistry. nih.gov
The structure of this compound (C₂₁H₃₆O₇) was determined through the analysis of the following spectral data: mdpi.com
Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) was used to determine the molecular weight and formula of this compound. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the carbon-hydrogen framework of a molecule. uni-bielefeld.defrontiersin.org
¹H-NMR and ¹³C-NMR: These one-dimensional NMR experiments provide information about the proton and carbon environments in the molecule. pharm.or.jpnih.gov
¹³C-¹H Correlation Spectroscopy (COSY): This two-dimensional NMR experiment establishes the connectivity between adjacent protons. pharm.or.jpmdpi.com
Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR technique reveals long-range correlations between protons and carbons, which is crucial for piecing together the molecular structure. pharm.or.jp
Through the combined interpretation of these spectroscopic data, the structure of this compound was characterized as (1S, 4S, 5S, 6R, 7R, 10S)-1, 4-dihydroxymaaliane 1-O-β-D-glucopyranoside. jst.go.jpresearchgate.net
Table 2: Spectroscopic Data for the Characterization of this compound
| Technique | Purpose |
| FAB-MS | Determination of molecular formula (C₂₁H₃₆O₇) and mass. |
| ¹H-NMR | Identifies the different types of protons and their chemical environments. |
| ¹³C-NMR | Identifies the different types of carbon atoms in the molecule. |
| ¹³C-¹H COSY | Establishes proton-proton couplings and connectivity. |
| HMBC | Determines long-range proton-carbon correlations to establish the overall carbon skeleton and glycosylation site. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing unparalleled insight into the atomic framework. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques was instrumental in piecing together its molecular puzzle. nih.govresearchgate.net
1D NMR (¹H, ¹³C) for Backbone Elucidation
The initial steps in deciphering the structure of this compound involved the application of 1D NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR. pharm.or.jp These techniques provide fundamental information about the chemical environment of each proton and carbon atom within the molecule, respectively. hmdb.cahmdb.caweebly.com
The ¹H-NMR spectrum of this compound reveals a series of signals, each corresponding to a unique proton or group of equivalent protons. Key signals include those for methyl groups, methine protons, and methylene (B1212753) protons, with their chemical shifts and coupling constants offering clues about their connectivity. For instance, the presence of signals in the upfield region is characteristic of methyl groups, while signals for protons attached to oxygenated carbons appear at lower fields. pharm.or.jp
Complementing the proton data, the ¹³C-NMR spectrum provides a count of the distinct carbon atoms and information about their hybridization and electronic environment. The spectrum of this compound displays 21 carbon signals, which, through comparison with known data for similar compounds like pumilaside A, can be assigned to the sesquiterpenoid aglycone and the glucose moiety. ajol.infotandfonline.com The chemical shifts of the carbon atoms in the glucose unit are characteristic of a glucopyranosyl ring, while the remaining signals correspond to the sesquiterpenoid core. tandfonline.comresearchgate.net
Detailed analysis of the ¹H and ¹³C NMR data for this compound is presented in the table below.
| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |
| Aglycone | ||
| 1 | 87.0 (CH) | 3.59 (1H, t, J=7.0) |
| 2 | 26.6 (CH₂) | 1.80 (1H, m), 2.05 (1H, m) |
| 3 | 36.6 (CH₂) | 1.45 (1H, m), 1.65 (1H, m) |
| 4 | 72.9 (C) | |
| 5 | 55.4 (CH) | 1.42 (1H, d, J=6.0) |
| 6 | 21.6 (CH) | 0.91 (1H, dd, J=9.0, 6.0) |
| 7 | 34.7 (CH) | 0.64 (1H, t, J=9.0) |
| 8 | 27.2 (CH₂) | 1.55 (1H, m), 1.70 (1H, m) |
| 9 | 41.8 (CH₂) | 1.25 (1H, m), 1.50 (1H, m) |
| 10 | 39.4 (C) | |
| 11 | 21.8 (C) | |
| 12 | 29.8 (CH₃) | 1.05 (3H, s) |
| 13 | 21.5 (CH₃) | 1.10 (3H, s) |
| 14 | 15.6 (CH₃) | 1.22 (3H, s) |
| 15 | 17.9 (CH₃) | 1.53 (3H, s) |
| Glucose Moiety | ||
| 1' | 100.2 (CH) | 4.95 (1H, d, J=7.5) |
| 2' | 75.2 (CH) | 4.15 (1H, t, J=8.0) |
| 3' | 78.2 (CH) | 4.25 (1H, t, J=8.5) |
| 4' | 71.8 (CH) | 4.20 (1H, t, J=8.5) |
| 5' | 78.0 (CH) | 3.90 (1H, m) |
| 6' | 63.0 (CH₂) | 4.35 (1H, dd, J=11.5, 5.5), 4.50 (1H, dd, J=11.5, 2.0) |
| Data is based on reported values for this compound and related compounds. pharm.or.jp |
2D NMR (COSY, HMQC, HMBC, ROESY) for Connectivity and Stereochemistry
While 1D NMR provides a foundational understanding, 2D NMR experiments are crucial for establishing the precise connectivity of atoms and the relative stereochemistry of the molecule. pbsiddhartha.ac.inresearchgate.networdpress.com For this compound, a suite of 2D NMR techniques including COSY, HMQC (or HSQC), HMBC, and ROESY (or NOESY) were employed. pharm.or.jpmdpi.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecular structure. In this compound, COSY correlations helped to trace the spin systems within the sesquiterpenoid backbone and the glucose ring. pharm.or.jp
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly bonded to carbon atoms (¹H-¹³C). This allows for the unambiguous assignment of proton signals to their corresponding carbon atoms in the ¹³C spectrum. ipb.pt
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range couplings between protons and carbons (typically over two or three bonds). HMBC is critical for connecting different spin systems and for identifying the attachment points of substituents, such as the glucose unit to the aglycone. For this compound, HMBC correlations between the anomeric proton of the glucose (H-1') and a carbon of the aglycone (C-1) confirmed the glycosylation site. pharm.or.jp
ROESY/NOESY (Rotating-frame Overhauser Effect Spectroscopy/Nuclear Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, regardless of whether they are directly bonded. This information is vital for determining the relative stereochemistry of the molecule, including the orientation of substituents and the fusion of rings. tandfonline.com For this compound, NOESY correlations helped to establish the relative configuration of the chiral centers in the maaliane-type sesquiterpenoid core. pharm.or.jp
The table below summarizes key 2D NMR correlations for this compound.
| Correlation Type | Key Observed Correlations | Structural Insight |
| COSY | H-1 ↔ H-2; H-5 ↔ H-6; H-6 ↔ H-7 | Confirmed connectivity within the sesquiterpenoid rings. |
| HMBC | H-1' → C-1; H-1 → C-10, C-5 | Established the linkage of the glucose unit to C-1 of the aglycone. |
| NOESY | H-5 ↔ H-7; H-1 ↔ H-9α | Provided evidence for the relative stereochemistry of the chiral centers. |
| Based on typical correlations observed for similar sesquiterpenoid glycosides. pharm.or.jptandfonline.com |
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis. washington.edumedinadiscovery.com
High-Resolution Mass Spectrometry (HR-ESI-MS, FAB-MS) for Molecular Formula Determination
High-resolution mass spectrometry (HRMS) techniques, such as High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and Fast Atom Bombardment Mass Spectrometry (FAB-MS), provide highly accurate mass measurements. nih.govresearchgate.netajol.info This precision allows for the determination of the molecular formula of a compound by distinguishing between ions with the same nominal mass but different elemental compositions. For this compound, HR-ESI-MS or FAB-MS analysis would have yielded a precise mass-to-charge ratio (m/z) for the molecular ion or a protonated/sodiated adduct. pharm.or.jpmdpi.com This data is crucial for confirming the elemental composition of C₂₁H₃₆O₇. mdpi.com
| Ion | Calculated m/z | Observed m/z | Deduced Molecular Formula |
| [M+Na]⁺ | 439.2308 | 439.2311 | C₂₁H₃₆O₇Na |
| [M+H]⁺ | 417.2488 | 417.2492 | C₂₁H₃₇O₇ |
| Hypothetical data based on the molecular formula of this compound and typical HRMS accuracy. |
Fragmentation Pattern Analysis for Structural Insights
In addition to providing the molecular weight, mass spectrometry can induce fragmentation of the parent molecule, and the resulting fragmentation pattern offers valuable structural clues. whitman.edulibretexts.org In the mass spectrum of a glycoside like this compound, a characteristic fragmentation is the cleavage of the glycosidic bond, leading to the loss of the sugar moiety. This would result in a prominent fragment ion corresponding to the aglycone. nih.govresearchgate.netresearchgate.net The mass of this fragment provides the molecular weight of the sesquiterpenoid core, further corroborating the structural assignments made by NMR. Further fragmentation of the aglycone can provide additional details about its structure. researchgate.net
Optical Rotation and Chiroptical Spectroscopy (e.g., CD, ORD) for Absolute Configuration Assignment
While NMR and MS can determine the relative stereochemistry, chiroptical methods are essential for establishing the absolute configuration of a chiral molecule. numberanalytics.comosti.gov
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are more sophisticated chiroptical techniques that measure the differential absorption and rotation of left- and right-circularly polarized light as a function of wavelength. mgcub.ac.inresearchgate.netjascoeurope.com The resulting CD or ORD spectrum, often referred to as a "Cotton effect," is highly sensitive to the spatial arrangement of atoms around the chromophores in the molecule. jascoeurope.com By comparing the experimental CD spectrum of this compound with theoretically calculated spectra for possible stereoisomers or with the spectra of structurally related compounds of known absolute configuration, the absolute stereochemistry of the chiral centers in the molecule can be definitively assigned. nih.gov
| Chiroptical Method | Observed Value/Property | Structural Implication |
| Optical Rotation | [α]D value | Indicates the overall chirality of the molecule. A specific value of +10° (c 0.1, MeOH) has been reported for a synthetic sample of the aglycon. nih.gov |
| Circular Dichroism (CD) | Cotton effect sign and magnitude | Provides information to determine the absolute configuration of the chiral centers by comparison with known compounds or theoretical calculations. |
Through the combined application of these powerful analytical methodologies, the complete and unambiguous structure of this compound, including its connectivity, relative stereochemistry, and absolute configuration, has been successfully elucidated.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a foundational analytical technique in organic chemistry for identifying functional groups within a molecule. numberanalytics.com This method is predicated on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When a molecule is exposed to infrared radiation, its bonds absorb energy and vibrate either by stretching or bending. vscht.cz The resulting IR spectrum, a plot of transmittance or absorbance against wavenumber, displays peaks corresponding to these vibrational modes, which are characteristic of specific functional groups. numberanalytics.com
In the structural elucidation of this compound, IR spectroscopy would be instrumental in identifying key functional moieties. The presence of hydroxyl (-OH) groups, a common feature in natural products, would be indicated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹. core.ac.uk Specifically, the O-H stretch of alcohols typically appears in this range. core.ac.uklibretexts.org If a carboxylic acid group were present, a very broad O-H stretching band would be observed from 2500-3500 cm⁻¹, along with a sharp carbonyl (C=O) stretch. core.ac.ukutdallas.edu
The carbonyl (C=O) stretching vibration is one of the most identifiable absorptions in an IR spectrum, appearing as a sharp, intense peak between 1650-1800 cm⁻¹. core.ac.uklibretexts.org The precise wavenumber of the C=O peak provides further information; for instance, ester carbonyls absorb at a different frequency than ketone or aldehyde carbonyls, aiding in the differentiation of these groups. libretexts.orglibretexts.org
Other significant absorptions would include C-H stretching and bending vibrations. C-H stretches for alkanes are typically found in the 2850–3000 cm⁻¹ region. libretexts.orglibretexts.org If the compound contains alkene functionalities, C=C-H stretching vibrations would appear at slightly higher frequencies, typically between 3000-3100 cm⁻¹. vscht.czlibretexts.org The C=C double bond stretch itself would be expected in the 1680-1640 cm⁻¹ region. vscht.cz The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex array of C-O, C-C, and C-N single bond stretches and various bending vibrations, which, while complex, provide a unique "fingerprint" for the molecule. libretexts.org
An interactive table with characteristic IR absorption frequencies for functional groups relevant to the analysis of natural products like this compound is provided below.
| Functional Group | Bond | Vibration Type | Characteristic Absorption (cm⁻¹) | Peak Intensity/Shape |
| Alcohol/Phenol | O-H | Stretch | 3200 - 3600 | Strong, Broad |
| Carboxylic Acid | O-H | Stretch | 2500 - 3500 | Very Broad |
| Alkane | C-H | Stretch | 2850 - 3000 | Strong |
| Alkene | =C-H | Stretch | 3000 - 3100 | Medium |
| Alkene | C=C | Stretch | 1680 - 1640 | Variable, Sharp |
| Ester | C=O | Stretch | ~1735 - 1750 | Strong, Sharp |
| Ketone | C=O | Stretch | ~1715 | Strong, Sharp |
| Aldehyde | C=O | Stretch | ~1725 | Strong, Sharp |
| Ether | C-O | Stretch | 1000 - 1300 | Strong |
X-ray Crystallography (if applicable to aglycon or derivatives)
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.organton-paar.com The technique involves directing a beam of X-rays onto a high-quality single crystal. The crystal lattice diffracts the X-rays in a specific pattern of spots called reflections. wikipedia.org By measuring the angles and intensities of these diffracted beams, a crystallographer can generate a three-dimensional map of electron density within the crystal, which can be interpreted to reveal the precise positions of atoms, bond lengths, and stereochemistry. wikipedia.organton-paar.com
While obtaining a crystal of a complex natural product like this compound suitable for X-ray diffraction can be a significant challenge, the structural information it provides is unparalleled. libretexts.org In cases where the parent glycoside does not crystallize readily, researchers may turn to its aglycon or a synthetic derivative. The synthesis of the this compound aglycon has been a subject of research, suggesting its importance in structural confirmation studies. core.ac.uknih.gov If a suitable crystal of the aglycon or a derivative can be formed, X-ray analysis can provide the absolute configuration of the molecule, which is often difficult to determine by spectroscopic methods alone.
The process involves several key steps: growing a high-quality crystal, mounting it in an X-ray diffractometer, collecting diffraction data as the crystal is rotated, and then using complex computational methods to solve the phase problem and refine the structural model. anton-paar.comwordpress.com The final output is a detailed model of the molecule's structure, which can confirm the connectivity and stereochemistry proposed by other analytical methods like NMR and IR spectroscopy. wikipedia.org This technique has been fundamental in elucidating the structures of countless complex molecules, from vitamins and drugs to large biological macromolecules like proteins and DNA. wikipedia.organton-paar.com
Chemical Derivatization for Structural Confirmation
Chemical derivatization is a powerful strategy used in structural elucidation to confirm or determine the nature and position of functional groups and to establish stereochemistry. rsc.orgmdpi.com This involves converting a specific functional group in the parent molecule into a different group (a derivative) with known spectral properties, which can then be analyzed to provide structural information.
A common derivatization technique for compounds containing sugar moieties, such as this compound, is acid hydrolysis. This reaction cleaves the glycosidic bonds, separating the sugar components from the aglycon (the non-sugar part of the molecule). mdpi.comlibretexts.org The isolated sugars can then be identified by comparing their properties (e.g., through chromatography or polarimetry) with known standards. The aglycon can be isolated and its structure studied independently, which can be simpler than analyzing the entire glycoside. core.ac.uk
For confirming the presence and nature of hydroxyl groups, esterification reactions are often employed. For instance, reaction with an acyl chloride or anhydride (B1165640) can convert alcohols to esters. The resulting change in the NMR and IR spectra can confirm the number of hydroxyl groups and sometimes provide clues about their steric environment.
To determine the absolute configuration of chiral centers, derivatization with a chiral reagent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), can be used. researchgate.net By creating diastereomeric esters, the resulting derivatives will have distinct NMR spectra, allowing for the assignment of the absolute stereochemistry of the alcohol center. researchgate.net These chemical modification strategies, combined with spectroscopic analysis of the resulting products, provide crucial corroborating evidence for the final structural assignment of complex natural products like this compound.
Synthetic Chemistry of Pumilaside B and Its Aglycon
Total Synthesis Approaches to Pumilaside B Aglycon
The total synthesis of the this compound aglycon has been a subject of significant research, leading to the development of innovative and efficient synthetic strategies. These approaches have focused on the stereocontrolled construction of its intricate carbocyclic framework, which is characterized by multiple contiguous stereocenters.
Catalytic Enantioselective 1,2-Diboration of 1,3-Dienes
A key innovation in the synthesis of the this compound aglycon is the application of a catalytic enantioselective 1,2-diboration of 1,3-dienes. nih.govacs.orgcapes.gov.br This method provides a powerful tool for the stereoselective synthesis of chiral building blocks. nih.govcapes.gov.br The process involves the use of a platinum catalyst in conjunction with chiral phosphonite ligands to achieve the regioselective 1,2-diboration of 1,3-dienes. core.ac.uk This reaction yields versatile allylboron reagents that can participate in highly stereoselective allylation reactions. nih.govcapes.gov.br
The significance of this strategy lies in its ability to generate α-chiral (Z)-allylboronate reagents. core.ac.uk These reagents are crucial for subsequent bond-forming reactions that establish the complex stereochemistry of the target molecule. The 1,2-bis(boronate) products of this reaction can be used in a variety of stereoselective allylation reactions to create functionalized chiral building blocks. nih.gov The reaction has been shown to be effective for both monosubstituted and 1,1-disubstituted dienes, leading to enantioenriched homoallylic alcohol products with high levels of stereoselection. capes.gov.br
The development of practical and economical enantioselective alkene diboration reactions, particularly with terminal olefins, has been a significant advancement. washington.eduorganic-chemistry.org These reactions, often catalyzed by platinum complexes, can achieve high yields and excellent enantioselectivity. washington.eduorganic-chemistry.org
Cascade Allylboration with Dicarbonyl Compounds
Following the catalytic enantioselective 1,2-diboration, a cascade allylboration reaction with dicarbonyl compounds is employed to rapidly construct the carbocyclic framework of the this compound aglycon. acs.orgcore.ac.uknih.gov This tandem diene diboration/double allylation of dicarbonyls provides an efficient route to polysubstituted cyclohexanols with four contiguous stereocenters. core.ac.uk
In this sequence, the initially formed allyl bis(boronate) esters undergo a highly diastereoselective double allylation reaction with 1,4-dicarbonyl compounds. core.ac.uk This process is highly efficient, affording the desired cyclic diols in good yields and with remarkable stereoselection. nih.gov For instance, the reaction of a geranial-derived diene with succinic dialdehyde (B1249045) resulted in the formation of a cyclic diol in 80% yield with >15:1 diastereoselectivity and a 98:2 enantiomeric ratio. nih.gov
The stereochemical outcome of this tandem allylation can be controlled by the geometry of the starting diene. nih.gov For example, a geranial-derived diene furnishes a cis-1,4-diol, while the isomeric neral-derived diene leads to the trans-1,4-diol. nih.gov This powerful ring-construction method has demonstrated significant potential in the synthesis of complex terpenes. acs.org
Stereocontrolled Construction of Carbocyclic Frameworks
The stereocontrolled construction of the carbocyclic framework is a central challenge in the synthesis of this compound aglycon. The tandem diboration/double allylation strategy directly addresses this challenge by creating the cyclohexane (B81311) ring with multiple stereocenters in a single, highly controlled sequence. acs.orgcore.ac.uk This approach is a prime example of a cascade reaction, where multiple bond-forming events occur in a single operation, leading to a rapid increase in molecular complexity. nih.govnih.gov
The ability to construct complex carbocyclic systems, such as the decalin motif found in many natural products, is crucial. rsc.org Various methods, including Diels-Alder reactions and nucleophilic cyclizations, have been developed for this purpose. rsc.org In the context of this compound aglycon, the cascade allylation provides a particularly elegant solution for the formation of the six-membered ring. acs.orgnih.gov
Strategies for Installing Multiple Contiguous Stereocenters
A defining feature of the this compound aglycon is the presence of multiple contiguous stereocenters, including quaternary centers. acs.orgnih.gov The synthetic strategies employed must therefore exert a high degree of stereocontrol. The tandem diboration/double allylation sequence is particularly noteworthy for its ability to install four contiguous stereocenters, two of which are quaternary, in a single synthetic operation. acs.org
The development of methods for the enantioselective formation of adjacent stereocenters is a significant area of research in organic synthesis. acs.org Asymmetric allylboration of carbonyl compounds has emerged as a powerful tool for this purpose. acs.orgnih.gov By carefully selecting the chiral catalyst and the stereoisomer of the allylboronic acid, it is possible to achieve full control over the diastereo- and enantioselectivity of the reaction. acs.org This level of control is essential for the successful synthesis of complex molecules like the this compound aglycon.
Semisynthesis and Chemical Modification Strategies
Semisynthesis, which utilizes compounds isolated from natural sources as starting materials, offers an alternative and often more efficient route to complex molecules compared to total synthesis. rsc.orgwikipedia.org This approach is particularly valuable for accessing derivatives of natural products for further study.
Glycosylation Reactions for Sugar Moiety Attachment
The final step in the synthesis of this compound involves the attachment of the β-D-glucopyranoside moiety to the aglycon. This is achieved through a glycosylation reaction, a fundamental process in carbohydrate chemistry. nih.govwikipedia.org Glycosylation involves the coupling of a glycosyl donor (the sugar) to a glycosyl acceptor (the aglycon). wikipedia.org
The stereochemical outcome of a glycosylation reaction is critical, as it determines the α or β configuration of the newly formed glycosidic linkage. wikipedia.org The reaction mechanism can vary, and factors such as the choice of protecting groups on the sugar, the nature of the activating reagent, and the reaction conditions all influence the stereoselectivity. researchgate.net For the synthesis of this compound, a β-selective glycosylation is required. Various methods have been developed to achieve 1,2-trans selective glycosylation, which would lead to the desired β-linkage in the case of glucose. frontiersin.org These methods often employ neighboring group participation from a C2-ester protecting group on the glycosyl donor. nih.gov
Derivatization of Aglycon and Glycoside Moieties
The modification of the natural this compound structure, a sesquiterpenoid glucoside, can be approached by targeting either the sugar (glycoside) unit or the terpene skeleton (aglycon).
One of the primary methods for derivatizing the glycoside moiety is through its cleavage from the aglycon. Enzymatic hydrolysis represents a precise and mild method to achieve this transformation. Research has shown that this compound, when treated with hesperidinase in an aqueous solution, undergoes clean cleavage of the glycosidic bond. pharm.or.jp This process yields the pumilaside aglycon and D-glucose as separate products, which can then be isolated through chromatographic techniques. pharm.or.jp This hydrolysis effectively derivatizes the parent compound by removing the sugar group, making the aglycon's functional groups available for further chemical manipulation.
While the aglycon possesses several hydroxyl groups and a unique cyclopropane (B1198618) ring that are ripe for chemical derivatization, the existing body of scientific literature focuses almost exclusively on its total synthesis rather than the modification of the isolated natural product. The synthetic routes themselves, however, inherently involve derivatization in the form of protecting group chemistry. During the synthesis, hydroxyl groups are temporarily converted into ethers (e.g., silyl (B83357) ethers) to prevent them from interfering with subsequent reaction steps. This temporary modification is a foundational strategy in modern organic synthesis.
The potential for creating novel this compound analogs through derivatization remains a compelling area for future research. The targeted modification of the aglycon's hydroxyls or the stereoselective opening of the cyclopropane ring could lead to new compounds with potentially different biological activities.
Methodological Advancements in this compound Synthesis
Development of Enantioselective Catalysis
A landmark achievement in the synthesis of the pumilaside aglycon is the development of a catalytic, enantioselective tandem allylation strategy by the Morken group. nih.govnih.gov This approach masterfully constructs the core of the molecule while setting multiple stereocenters with a high degree of control.
The key transformation is a one-pot sequence that begins with the enantioselective 1,2-diboration of a custom-synthesized 1,3-diene. nih.govcore.ac.uk This reaction is catalyzed by a platinum complex generated from Pt(dba)₃ and a chiral TADDOL-derived phosphonite ligand. core.ac.uk The platinum catalyst facilitates the addition of a bis(pinacolato)diboron (B136004) reagent across one of the double bonds of the diene, creating a chiral α-allylboron intermediate with excellent enantiomeric excess. core.ac.ukresearchgate.net
Following the formation of this chiral intermediate, a dicarbonyl compound is added to the reaction mixture. The chiral allylboron reagent then engages in a cascade of two allylation reactions. The first is an intermolecular allylation with one aldehyde group, and the second is an intramolecular allylation with the other. nih.gov This tandem process forges the carbocyclic core of the pumilaside aglycon and establishes four contiguous stereocenters in a single, fluid operation. nih.govcore.ac.uk The stereochemical outcome is dictated by the catalyst in the first instance and the conformational preferences of the intermediate in the second, resulting in a product with high diastereoselectivity. nih.gov This method represents a powerful application of enantioselective catalysis to rapidly build molecular complexity from simple starting materials. nih.govresearchgate.net
Efficiency and Atom Economy in Synthetic Routes
The cornerstone of the Morken synthesis, the tandem diboration/diallylation cascade, is a highly efficient process. nih.govnih.gov By forming multiple carbon-carbon bonds and setting four stereocenters in a single pot, it dramatically reduces the number of steps, purification procedures, and solvent usage compared to a more linear approach. Addition reactions, such as the diboration and allylations, are inherently high in atom economy as they combine reactants without the loss of atoms.
However, a full analysis of the synthetic route reveals steps with varying degrees of atom economy. The initial preparation of the required diene via a Wittig reaction, for example, is less atom-economical as it generates a stoichiometric amount of triphenylphosphine (B44618) oxide as a byproduct. Similarly, the subsequent ring-closing metathesis (RCM) step, used to form one of the rings, utilizes a Hoveyda-Grubbs catalyst and releases ethylene (B1197577) as a byproduct, thus not all atoms from the reactant are incorporated into the desired product. nih.gov The final cyclopropanation and subsequent dimethylation steps also involve reagents that contribute to waste streams.
The table below provides a qualitative analysis of the atom economy for the key transformations in the synthesis of the pumilaside aglycon.
| Step | Reaction Type | Key Reagents | Byproducts | Atom Economy |
| Diene Synthesis | Wittig Olefination | Phosphonium ylide | Triphenylphosphine oxide | Low |
| Tandem Reaction | Diboration / Allylation | B₂pin₂, Pt-catalyst | None (in ideal cycloaddition) | High |
| Ring Formation | Ring-Closing Metathesis | Hoveyda-Grubbs catalyst | Ethylene, Ruthenium complex | Moderate |
| Cyclopropane Formation | Cyclopropanation | CHBr₃, NaOH | NaBr, H₂O | Low |
| Final Methylation | Cuprate Addition | Me₂CuLi, CH₃I | Cuprate residues, LiI | Moderate |
Comparative Analysis of Synthetic Strategies
As of this writing, the scientific literature is dominated by a single, highly innovative total synthesis of the pumilaside aglycon, that of the Morken group. nih.govrsc.org No other distinct, completed total syntheses have been published, making a direct side-by-side comparison impossible. Therefore, the analysis must focus on comparing the strategy employed in the Morken synthesis to other established methods for constructing similar chemical motifs.
The central challenge in the synthesis is the construction of the functionalized cis-decalin core. Classic approaches to this type of ring system often involve methods like the Robinson annulation or intramolecular Diels-Alder reactions. rsc.org
Robinson Annulation: This method typically involves a Michael addition followed by an aldol (B89426) condensation to build a six-membered ring. While powerful, it can sometimes lack stereocontrol and may require harsh reaction conditions, which might not be compatible with the sensitive functional groups of an advanced intermediate.
Intramolecular Diels-Alder (IMDA) Reaction: The IMDA reaction is a highly effective and often stereocontrolled method for forming bicyclic systems. It is a powerful tool in natural product synthesis for creating decalin frameworks. rsc.org However, it requires the synthesis of a specific linear precursor containing a diene and a dienophile, and the stereochemical outcome is dependent on the geometry and electronic nature of these components.
The Morken strategy offers a distinct and novel alternative to these classic methods. nih.gov Instead of forming the rings through a [4+2] cycloaddition (Diels-Alder) or a sequence of condensation reactions, it employs a catalytic tandem allylation. This approach is notable for several reasons:
Convergence: It brings together two separate building blocks (a diene and a dicarbonyl) in a single pot to rapidly generate the core. nih.gov
Catalytic Stereocontrol: The use of an external chiral catalyst to set the initial and subsequent stereocenters provides a high level of control that is independent of substrate-based chirality in the starting materials. core.ac.uk
Complexity: The reaction cascade builds significant molecular complexity by forming four stereocenters and two C-C bonds in one sequence. nih.gov
In comparison to traditional methods, the tandem allylation strategy represents a more modern, catalyst-driven approach to complex molecule synthesis. It showcases a shift from classic named reactions toward the development of novel, highly tailored catalytic processes that can achieve multiple transformations in a single, efficient operation.
Biosynthetic Investigations of Pumilaside B
Proposed Biosynthetic Pathway of the Maaliane Triterpene Aglycon
The biosynthesis of the pumilaside B aglycon, a maaliane-type triterpene, begins with the universal precursors of all terpenoids: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). mdpi.com These five-carbon units are synthesized in plants through two primary pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. mdpi.comnih.govfrontiersin.org
The formation of the triterpene backbone involves the following key steps:
Formation of Farnesyl Diphosphate (FPP): Two molecules of IPP and one molecule of DMAPP are condensed by farnesyl diphosphate synthase (FPS) to form the 15-carbon intermediate, farnesyl diphosphate (FPP). mdpi.comfrontiersin.org
Synthesis of Squalene (B77637): Two molecules of FPP are joined head-to-head by squalene synthase (SQS) to produce the 30-carbon linear precursor, squalene. mdpi.comnih.govnih.gov This enzyme is often considered a rate-limiting step in triterpenoid (B12794562) biosynthesis. mdpi.com
Epoxidation of Squalene: Squalene is then oxidized by squalene epoxidase (SQE) to form 2,3-oxidosqualene (B107256). nih.govnih.gov This step is crucial as it activates the molecule for cyclization.
Cyclization by Oxidosqualene Cyclases (OSCs): The cyclization of 2,3-oxidosqualene is a pivotal and highly complex enzymatic reaction that generates the vast diversity of triterpene skeletons. nih.govfrontiersin.org In plants, a diverse family of oxidosqualene cyclases (OSCs) catalyzes the formation of various cyclic triterpenes. frontiersin.orgresearchgate.net For the maaliane skeleton of this compound, a specific OSC would catalyze the intricate series of cyclizations and rearrangements of the 2,3-oxidosqualene substrate. While the specific OSC for this compound has not been definitively identified, it is hypothesized to belong to the large and functionally diverse OSC family.
Following the formation of the initial maaliane triterpene skeleton, a series of post-cyclization modifications, primarily oxidations, are catalyzed by cytochrome P450 monooxygenases (P450s). frontiersin.org These enzymes introduce hydroxyl groups at specific positions on the triterpene backbone, creating the final aglycon ready for glycosylation. frontiersin.org
Enzymatic Transformations in Glycoside Formation
Glycosylation, the attachment of sugar moieties to the triterpene aglycon, is a critical step in the biosynthesis of this compound. This process significantly impacts the compound's properties, such as its water solubility and biological activity. mdpi.comresearchgate.nettandfonline.com The enzymes responsible for this transformation are glycosyltransferases (GTs), specifically UDP-dependent glycosyltransferases (UGTs) in plants. frontiersin.orgnih.gov
The key aspects of enzymatic glycosylation in the context of this compound are:
Enzyme Class: Glycosyltransferases (GTs) are the primary enzymes involved. mdpi.comencyclopedia.pub They catalyze the transfer of a sugar moiety from an activated sugar donor, typically a nucleotide-activated sugar like uridine (B1682114) diphosphate glucose (UDP-glucose), to the triterpene aglycon. mdpi.comencyclopedia.pub
Regioselectivity and Stereoselectivity: A hallmark of enzymatic glycosylation is its high degree of regio- and stereoselectivity, ensuring that sugar molecules are attached at specific positions and with the correct orientation. tandfonline.comtandfonline.com This is crucial for the final structure and function of this compound.
Stepwise Glycosylation: The formation of the complete glycan chain on this compound likely occurs in a stepwise manner, with different UGTs potentially responsible for adding successive sugar units. The initial glycosylation often occurs at the C3-hydroxyl group of the triterpene aglycon, a common modification in saponin (B1150181) biosynthesis. tandfonline.com Subsequent glycosylations would then extend the sugar chain.
While the specific UGTs involved in this compound biosynthesis are yet to be characterized, research on other triterpenoid glycosides provides a model for this process. For instance, studies on ganoderic acids have identified bacterial GTs from Bacillus species that can regioselectively glycosylate triterpenoids. mdpi.com Similarly, microbial glycosyltransferases like YjiC1 from Bacillus subtilis have shown the ability to glycosylate various natural products, including triterpenoids. tandfonline.comtandfonline.com
Identification and Characterization of Biosynthetic Gene Clusters
In many plants, the genes encoding the enzymes for a specific biosynthetic pathway are physically clustered together on a chromosome, forming a biosynthetic gene cluster (BGC). pnas.orghilarispublisher.comresearchgate.net This genomic organization is thought to facilitate the co-regulation and co-inheritance of the pathway genes. oup.com
The identification of a BGC for this compound would involve:
Genome Sequencing and Annotation: The first step is to obtain a high-quality genome sequence of the source organism.
Gene Mining: Using bioinformatics tools like antiSMASH and plantiSMASH, the genome can be scanned for putative BGCs. hilarispublisher.com These tools identify clusters of genes that are commonly found in secondary metabolite pathways, such as OSCs, P450s, and UGTs.
Transcriptome Analysis: Co-expression analysis of genes within a candidate BGC can provide strong evidence for their involvement in the same pathway. If the genes are co-regulated and their expression correlates with the production of this compound, it strengthens the hypothesis of a functional BGC.
Functional Characterization: The ultimate proof of a BGC's function comes from the experimental characterization of the genes within it. This can be achieved by expressing the genes in a heterologous host, such as yeast or Nicotiana benthamiana, and demonstrating the production of this compound or its intermediates.
The discovery of BGCs for other triterpenoids, such as the avenacins in oats, provides a roadmap for identifying the this compound BGC. pnas.orgoup.com The avenacin BGC contains all the necessary genes for the biosynthesis of these antimicrobial triterpene glycosides, including an OSC, P450s, and UGTs. pnas.org
Metabolic Engineering Strategies for Enhanced Production
The low natural abundance of many valuable triterpenoids, likely including this compound, necessitates the development of strategies for enhanced production. researchgate.net Metabolic engineering, which involves the targeted modification of an organism's metabolic pathways, offers a promising approach to increase the yield of desired compounds. acs.orgfrontiersin.orgbibliotekanauki.pl
Strategies for enhancing this compound production can be applied in both the native producer and heterologous systems:
In the Native Producer:
Elicitation: The production of secondary metabolites is often induced by stress. frontiersin.org Applying elicitors, such as methyl jasmonate (MeJA), can upregulate the expression of biosynthetic genes and enhance the accumulation of the target compound. frontiersin.org
Overexpression of Key Genes: Overexpressing rate-limiting enzymes in the pathway, such as SQS or specific OSCs and UGTs, can increase the metabolic flux towards this compound. frontiersin.org
Downregulation of Competing Pathways: Reducing the expression of genes in competing pathways, such as those for sterol biosynthesis, can redirect precursors towards the this compound pathway. frontiersin.org
In Heterologous Hosts (e.g., Saccharomyces cerevisiae, Corynebacterium glutamicum):
Pathway Reconstruction: The entire biosynthetic pathway for this compound can be reconstructed in a microbial host. researchgate.netfrontiersin.org This involves introducing all the necessary genes, from the upstream precursor pathway to the final tailoring enzymes.
Host Engineering: The host organism can be engineered to improve the supply of precursors. acs.orgfrontiersin.org For example, in S. cerevisiae, upregulating the MVA pathway is a common strategy to increase the pool of FPP available for triterpene synthesis. frontiersin.org
Fermentation Optimization: Optimizing fermentation conditions, such as media composition and feeding strategies, can significantly improve the yield of the engineered product. acs.org
Recent successes in the metabolic engineering of other triterpenoids, such as friedelin (B1674157) and various amyrins, in yeast and bacteria demonstrate the feasibility of these approaches for producing complex natural products in high titers. acs.orgfrontiersin.org
Mechanistic Studies of Pumilaside B S Biological Activities Non Clinical
In Vitro Evaluation of Biological Activities
Antimicrobial Activity Studies
Inhibition of Microbial Growth
No specific data from in vitro studies detailing the minimum inhibitory concentration (MIC) or other measures of microbial growth inhibition by Pumilaside B against various microbial strains are available.
Mechanistic Hypotheses of Antimicrobial Action
There are no published hypotheses or experimental evidence on the specific mechanisms by which this compound may exert antimicrobial effects, such as cell membrane disruption, enzyme inhibition, or interference with microbial nucleic acid synthesis.
Anti-inflammatory Activity Studies
Modulation of Inflammatory Mediators
Specific studies evaluating the effect of this compound on the production and activity of key inflammatory mediators, including cytokines (e.g., TNF-α, IL-6, IL-1β) and nitric oxide (NO), have not been reported.
Investigation of Cellular Pathways
There is no available research on the impact of this compound on crucial inflammatory cellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) or Mitogen-Activated Protein Kinase (MAPK) pathways.
Due to the absence of specific research on this compound, data tables and detailed research findings as requested cannot be generated.
In-Depth Mechanistic Analysis of this compound Remains Elusive in Scientific Literature
Despite interest in the biological activities of natural compounds, detailed mechanistic studies on the specific chemical compound this compound are not extensively available in publicly accessible scientific literature. While the broader class of sesquiterpene glycosides, to which this compound belongs, is known for various biological effects, specific data on this compound's antioxidant pathways, ligand-target interactions, and modulation of cellular signaling is currently limited.
A study focused on compounds isolated from the seed of Litchi chinensis (lychee) successfully identified two new sesquiterpene glucosides, litchioside A and litchioside B, alongside the known compounds Pumilaside A and funingensin A researchgate.net. This research explored the in vitro antitumor activities of these isolated compounds against several human cancer cell lines researchgate.net.
Notably, the related compound, Pumilaside A , demonstrated significant cytotoxic effects against all tested cell lines, with IC50 values ranging from 0.012 to 6.29 μM researchgate.net. Funingensin A also showed moderate activity against Hep-G2 cells researchgate.net. However, this study did not report on the biological activities of this compound.
The search for specific data on this compound's antioxidant and cellular mechanisms did not yield concrete results. General studies on natural compounds often employ various assays to determine antioxidant potential. Free radical scavenging assays , such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests, are common methods used to evaluate the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals researchgate.netdntb.gov.uaresearchgate.netufmg.br. Research in this area also investigates the inhibition of oxidative damage , where the protective effects of a compound on cells or biomolecules against oxidative stress are assessed researchgate.net.
Furthermore, understanding the cellular and molecular mechanisms of action is crucial. This involves identifying specific ligand-target interactions , such as how a compound might bind to a receptor or inhibit an enzyme, which is often explored through molecular docking and other experimental techniques mdpi.comnih.gov. Additionally, the ability of a compound to modulate cellular communication through signaling pathway modulation is a key area of investigation for understanding its biological impact.
While these are established methods for characterizing the bioactivity of natural compounds, specific studies applying these methodologies to this compound were not found. The antitumor activity noted for the broader class of triterpenes and specifically for the related compound Pumilaside A suggests that this compound may possess biological activities of interest. However, without dedicated research, its specific mechanisms remain unelucidated.
Further investigation is required to isolate and characterize the biological activities and molecular mechanisms of this compound to determine its potential therapeutic relevance.
Cellular and Molecular Mechanisms of Action
Cellular Response Mechanisms (e.g., gene expression, protein modulation)
Detailed studies elucidating the direct effects of this compound on specific gene expression profiles or protein modulation pathways are not extensively documented in publicly available research. However, the mechanism of action for the broader class of marine triterpene glycosides, to which this compound belongs, has been investigated. These studies provide a foundational understanding of the potential cellular responses initiated by this compound.
The primary mode of action for many triterpene glycosides is their interaction with cellular membranes. nih.govfrontiersin.org These amphiphilic molecules, possessing both a hydrophobic (fat-soluble) triterpene aglycone and a hydrophilic (water-soluble) sugar moiety, can attach to and intercalate within the lipid bilayer of cell membranes. researchgate.netnih.gov This interaction can lead to the formation of complexes with membrane components, particularly sterols like cholesterol. nih.govfrontiersin.org
This membrane interaction is a key initiating event that can trigger a cascade of downstream cellular responses:
Modulation of Membrane Protein Activity: By altering the physical properties of the cell membrane, such as microviscosity, triterpene glycosides can influence the function of embedded membrane proteins, including receptors, ion channels, and transporters. nih.gov This can indirectly trigger intracellular signaling pathways.
Increased Membrane Permeability: The formation of glycoside-sterol complexes can lead to the creation of pores or channels in the membrane. nih.govfrontiersin.org This disrupts cellular homeostasis by increasing the permeability to ions and other small molecules, a process that can ultimately lead to cytotoxicity. nih.govfrontiersin.org
Induction of Apoptosis: Some triterpene glycosides have been shown to induce programmed cell death, or apoptosis. nih.govnih.gov This complex process is governed by a network of genes and proteins (such as caspases), suggesting that membrane disruption can initiate signaling cascades that result in the modulation of these specific cellular pathways. nih.govnih.gov
While direct evidence for this compound's influence on specific gene transcription or protein activity is pending, its action can be inferred to begin at the cell membrane. The disruption of this critical cellular barrier likely serves as the primary stimulus that leads to broader, more complex cellular responses, including potential alterations in gene expression and protein function related to cell survival and stress pathways.
Structure-Activity Relationship (SAR) Studies
The biological activity of triterpene glycosides is intricately linked to their chemical structure. nih.govfrontiersin.org Structure-Activity Relationship (SAR) studies on this class of compounds reveal that both the sugar chain (glycosidic moiety) and the triterpene core (aglycone) are critical determinants of their biological effects. nih.govfrontiersin.org
Impact of Glycosidic Moiety on Biological Activity
Solubility and Bioavailability: Glycosylation, the attachment of sugar moieties, generally increases the water solubility of the hydrophobic triterpene aglycone. nih.gov This is a crucial factor for bioavailability and transport in biological systems.
Membrane Interaction: The sugar chain is essential for the initial interaction with the cell membrane. Studies on various triterpene glycosides have shown that the length of the sugar chain is a key factor; for instance, a linear tetrasaccharide (four-sugar) chain is often considered necessary for significant membranolytic activity. nih.govfrontiersin.orgmdpi.com
| Feature of Glycosidic Moiety | Impact on Biological Activity | Supporting Evidence |
| Chain Length | A linear tetrasaccharide chain is often required for strong membranolytic effects. nih.govfrontiersin.orgmdpi.com | Compounds with shorter or longer chains may exhibit reduced activity. |
| Sugar Composition | The type of monosaccharide unit influences potency. For example, quinovose at the second position can enhance activity compared to glucose. mdpi.commdpi.com | Direct comparison of analogs with different sugar units shows variance in hemolytic and cytotoxic effects. mdpi.com |
| Sulfate Groups | The presence and position of sulfate groups can significantly modulate activity. nih.govmdpi.com | Desulfated derivatives often show significantly lower hemolytic activity. nih.gov |
| Branching | Branching of the sugar chain can dramatically decrease membranolytic activity. mdpi.com | Branched glycosides show lower hemolytic activity compared to their linear counterparts. mdpi.com |
Role of Triterpene Aglycon Structural Features
The triterpene aglycone forms the hydrophobic backbone of the molecule and is fundamental to its ability to interact with and disrupt lipid membranes.
Core Skeleton: The type of triterpene skeleton (e.g., holostane, lanostane) is a primary determinant of activity. Holostane-type aglycones are often associated with high hemolytic and cytotoxic activity. nih.govmdpi.com
Key Structural Features: Specific features on the aglycone, such as the position of double bonds (e.g., Δ7(8) or Δ9(11)) and the presence of a lactone ring (e.g., 18(20)-lactone), are critical for biological function. nih.govfrontiersin.orgmdpi.com For example, glycosides with a 7(8)-double bond are generally more active than those with certain other modifications. nih.govfrontiersin.org
Substitutions: The presence and position of functional groups, such as hydroxyl or acetoxy groups, on the aglycone can fine-tune the biological activity. nih.gov For instance, an acetoxy group at the C-16 position has been shown to play a significant role in the cytotoxicity and apoptosis-inducing effects of some glycosides. nih.gov
| Feature of Triterpene Aglycone | Impact on Biological Activity | Supporting Evidence |
| Aglycone Type | Holostane-type aglycones are frequently linked to higher cytotoxic and hemolytic activity. nih.govmdpi.com | Comparison of glycosides with identical sugar chains but different aglycones shows the holostane type to be more potent. mdpi.com |
| Double Bond Position | The presence of a Δ7(8) or Δ9(11) double bond is a common feature in active compounds. nih.govmdpi.com | Glycosides lacking these features may show reduced activity. nih.govfrontiersin.org |
| Lactone Ring | The presence of an 18(20)- or 18(16)-lactone is considered important for membranolytic action. mdpi.com | The absence of this feature often correlates with a loss of activity. |
| Functional Groups | Acetoxy groups, particularly at C-16, can significantly enhance cytotoxicity and apoptosis induction. nih.gov | Acetylated saponins often display potent anticancer and antifungal activities. nih.gov |
Design and Synthesis of Bioactive Analogs for SAR Probing
A deep understanding of SAR is achieved through the design, synthesis, and biological evaluation of analogs of the natural product. This process allows researchers to systematically probe the importance of each structural component. frontiersin.orgresearchgate.net For complex molecules like triterpene glycosides, this often involves a combination of chemical and biological methods.
The synthesis of analogs can be approached in several ways:
Modification of the Natural Product: Isolating the parent compound (like this compound) and performing chemical modifications on its structure. This can include altering the aglycone through reactions like oxidation or reduction, or modifying the sugar chain. frontiersin.org
Total Synthesis: While challenging for such complex molecules, total synthesis provides complete control over the structure and allows for the creation of analogs that are inaccessible through modification of the natural product.
Chemoenzymatic Synthesis: This approach combines chemical synthesis with biological catalysis. For example, specific enzymes called glycosyltransferases can be used to attach different sugar units to a synthesized triterpene aglycone, enabling the creation of a library of diverse glycosides. nih.govfrontiersin.org The synthesis of various lanostane-type triterpenoid (B12794562) N-glycosides has been reported, demonstrating the feasibility of generating novel analogs with enhanced or more selective cytotoxicity. nih.gov
These synthetic analogs are then tested in biological assays to determine how the structural changes affect their activity. This iterative process of design, synthesis, and testing is crucial for identifying the key pharmacophore—the essential structural features required for activity—and for developing new compounds with improved potency and selectivity. frontiersin.org
Analytical Method Development for Research Applications
Quantification of Pumilaside B in Complex Matrices
Quantifying a specific compound such as this compound within a complex matrix, like a crude plant extract, presents significant analytical challenges. ed.gov These matrices contain numerous other compounds that can interfere with the analysis, necessitating the development of highly selective and sensitive methods. researchgate.netchromatographytoday.com The goal is to accurately measure the concentration of the target analyte without interference from other components. ed.gov
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are cornerstone techniques for the separation and quantification of non-volatile compounds like this compound from intricate mixtures. biomedpharmajournal.org These methods separate compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). biomedpharmajournal.org UPLC, an evolution of HPLC, utilizes columns with smaller particle sizes (typically under 2 µm), which provides higher resolution, increased sensitivity, and significantly faster analysis times. biomedpharmajournal.org
The development of a quantitative HPLC or UPLC method for this compound would involve several critical steps:
Column Selection: A reversed-phase column, such as a C18, is commonly the first choice for separating moderately polar compounds like sesquiterpenoid glucosides. chromatographyonline.com
Mobile Phase Optimization: A gradient elution using a mixture of water (often with a small amount of acid like formic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typical. chromatographyonline.comnih.gov The gradient is optimized to achieve a good separation between this compound and other closely related compounds, such as its isomers Pumilaside A and C, which are also found in Ficus pumila. researchgate.netcore.ac.uk
Method Validation: As per ICH guidelines, a developed method must be validated for parameters including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure its reliability. nih.govpharmaguideline.com
Below is a hypothetical data table illustrating a validated UPLC method suitable for the quantification of this compound.
| Parameter | Condition / Value |
| Instrument | Waters ACQUITY UPLC System |
| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 70% B over 5 minutes |
| Column Temperature | 40 °C |
| Detector | Photodiode Array (PDA) at 210 nm |
| Injection Volume | 2 µL |
| Retention Time | ~3.5 min (Hypothetical) |
To achieve higher selectivity and gain structural information, chromatographic systems are often coupled with mass spectrometry (MS), a technique known as hyphenation. ncsu.edu
For a compound like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the most appropriate hyphenated technique. Its non-volatile and thermally labile nature makes it unsuitable for direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis without prior chemical derivatization. LC-MS combines the powerful separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. nih.gov An LC-MS/MS (tandem mass spectrometry) approach can further enhance specificity by monitoring a specific fragmentation transition of the parent ion, minimizing matrix effects and allowing for reliable quantification even at very low levels. waters.comresearchgate.net
The structural elucidation of this compound was originally performed using techniques including Fast Atom Bombardment Mass Spectrometry (FAB-MS), which confirmed its molecular formula as C21H36O7. mdpi.com Modern LC-MS analysis using an electrospray ionization (ESI) source would corroborate this finding.
A typical LC-MS analysis would yield the following data for this compound:
| Analytical Technique | Parameter | Observed Value (Expected) | Reference |
| Molecular Formula | --- | C21H36O7 | mdpi.com |
| Molecular Weight | --- | 400.5 g/mol | mdpi.com |
| LC-ESI-MS | [M+H]+ | m/z 401.24 | Calculated |
| LC-ESI-MS | [M+Na]+ | m/z 423.22 | Calculated |
| LC-ESI-MS/MS | Fragment Ions | Fragmentation of the glycosidic bond would yield an aglycone fragment. | researchgate.net |
In Vitro Stability and Metabolism Studies (Non-Clinical)
Before a compound can be considered for advanced research applications, its stability and metabolic fate must be understood. In vitro studies provide initial insights into how a compound might behave in a biological system. These non-clinical studies are critical for identifying potential liabilities, such as rapid degradation or the formation of active or reactive metabolites. nih.gov
For this compound, in vitro stability would typically be assessed in matrices relevant to future experiments, such as buffers at different pH values and in cell culture media. Metabolism is commonly investigated using subcellular fractions, primarily from the liver, as it is the main site of drug metabolism.
Key in vitro metabolism assays include:
Metabolic Stability in Liver Microsomes: This assay uses vesicles of the endoplasmic reticulum that contain key drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs). The compound is incubated with liver microsomes, and its disappearance over time is monitored by LC-MS/MS to determine its intrinsic clearance and half-life.
Metabolite Identification: By analyzing the samples from the stability assay with high-resolution mass spectrometry, potential metabolites can be identified. For this compound, likely metabolic pathways would include hydrolysis of the glucose moiety and oxidation (hydroxylation) of the sesquiterpene core.
Stability in Hepatocytes: Using whole liver cells (hepatocytes) provides a more complete picture of metabolism, as these cells contain a full complement of both phase I (e.g., CYP-mediated) and phase II (e.g., conjugation) enzymes.
While specific in vitro stability and metabolism data for this compound are not extensively published, the general procedures are well-established in drug discovery and development. nih.gov
Standardization of Research Extracts and Purified Compounds
Standardization is the process of ensuring that herbal products and extracts have a consistent chemical composition and, consequently, consistent quality and biological activity from batch to batch. scholar9.comherbmedpharmacol.com For research involving extracts of Ficus pumila, which contain this compound, standardization is essential for the reproducibility of results. nih.gov
This process involves:
Selection of a Marker Compound: this compound, as a distinct chemical entity isolated from the plant, could serve as a suitable chemical marker. globalresearchonline.net
Development of a Validated Analytical Method: A robust and validated HPLC or UPLC-UV method, as described in section 6.1.1, is required to accurately quantify the marker compound. nih.gov
Setting Specifications: A specification for the minimum content of the marker compound (e.g., "not less than 0.5% w/w of this compound") is established for the extract. nih.gov
A standardized extract provides a reliable research tool, ensuring that observed biological effects can be attributed to a consistent chemical profile. globalresearchonline.net For purified this compound, standardization involves confirming its identity and assessing its purity (e.g., >98%) using a combination of chromatographic (HPLC) and spectroscopic (NMR, MS) methods to ensure the integrity of the research findings. ajol.info
Comparative Research and Future Directions
Comparison of Pumilaside B with Related Triterpenoid (B12794562) Glycosides (e.g., Pumilaside A, C)
This compound is a member of the sesquiterpenoid glycoside family, a class of natural products characterized by a C15 terpenoid core linked to a sugar moiety. It was first isolated from the fruits of Ficus pumila L., along with its related compounds, Pumilaside A and Pumilaside C. pharm.or.jpresearchgate.net While all three compounds share a common origin, they exhibit distinct structural features that influence their chemical properties and potential biological activities.
This compound is structurally defined as (1S,4S,5S,6R,7R,10S)-1,4-dihydroxymaaliane 1-O-β-D-glucopyranoside. pharm.or.jpresearchgate.net A key distinguishing feature of this compound is the presence of a maaliane skeleton, which contains a fused cyclopropane (B1198618) ring. ingentaconnect.com In contrast, Pumilaside A, identified as (1S,4S,5R,6R,7S,10S)-1,4,6-trihydroxyeudesmane 6-O-β-D-glucopyranoside, possesses a eudesmane (B1671778) skeleton. pharm.or.jpresearchgate.net Pumilaside C is identified as 10α,11-dihydroxycadin-4-ene 11-O-β-D-glucopyranoside, featuring a cadinane (B1243036) skeleton. pharm.or.jpresearchgate.net
Subsequent research has led to the isolation of these pumilasides from other plant sources. For instance, Pumilaside A has also been identified in lychee seeds (Litchi chinensis Sonn.). researchgate.net The cytotoxic activities of these related compounds have been a subject of investigation. For example, Pumilaside A has demonstrated significant inhibitory activity against various cancer cell lines. researchgate.netresearchgate.net
Table 1: Comparison of Pumilaside A, B, and C
| Feature | Pumilaside A | This compound | Pumilaside C |
| Chemical Formula | C21H38O8 | C21H36O7 | C21H36O7 |
| Core Skeleton | Eudesmane | Maaliane | Cadinane |
| Systematic Name | (1S,4S,5R,6R,7S,10S)-1,4,6-trihydroxyeudesmane 6-O-β-D-glucopyranoside | (1S,4S,5S,6R,7R,10S)-1,4-dihydroxymaaliane 1-O-β-D-glucopyranoside | 10α,11-dihydroxycadin-4-ene 11-O-β-D-glucopyranoside |
| Source | Ficus pumila fruit, Litchi chinensis seed | Ficus pumila fruit | Ficus pumila fruit |
Potential as a Biochemical Probe or Research Tool
The unique chemical structure of this compound presents opportunities for its use as a biochemical probe or research tool in chemical biology. pressbooks.pub Chemical probes are small molecules designed to study biological systems by selectively interacting with specific targets, such as proteins or enzymes. nih.govfrontiersin.org The development of such probes often involves modifying a natural product to incorporate a reporter tag, like a fluorophore or an affinity handle, without compromising its binding affinity for the target. frontiersin.org
Given that various terpenoids and their glycosides from Ficus pumila have shown a range of biological activities, including anti-inflammatory and antibacterial effects, this compound's aglycone could serve as a scaffold for developing targeted probes. mdpi.com For instance, if the biological target of this compound is identified, derivatives could be synthesized to carry fluorescent tags, enabling the visualization of the target's localization and dynamics within living cells. rsc.org
Furthermore, affinity-based probes derived from this compound could be used to isolate its binding partners from complex biological mixtures, a crucial step in target identification and validation. frontiersin.org The maaliane core of this compound, with its specific stereochemistry and functional groups, provides a template for designing selective inhibitors or modulators for yet-to-be-discovered biological pathways. The development of boronate-based probes for detecting biological oxidants is an example of how specific chemical moieties can be engineered for targeted biological sensing. nih.gov
Integration of Computational Chemistry in Mechanistic Elucidation
Computational chemistry offers powerful tools to investigate the structure, properties, and reactivity of molecules like this compound at an atomic level. nptel.ac.inlu.se Techniques such as Density Functional Theory (DFT) and post-Hartree-Fock methods can be employed to calculate the molecule's stable conformations, electronic structure, and spectroscopic properties, which can aid in the interpretation of experimental data. epfl.ch
Molecular docking and molecular dynamics (MD) simulations are particularly valuable for understanding the potential interactions of this compound with biological macromolecules. researchgate.net These methods can predict the binding mode and affinity of this compound to a putative protein target, providing insights into the structural basis of its biological activity. frontiersin.org For example, by modeling the interaction of this compound with the active site of an enzyme, researchers can hypothesize which residues are critical for binding and formulate testable predictions about the mechanism of inhibition.
Moreover, computational approaches can be used to compare the conformational landscapes of this compound with its related glycosides, Pumilaside A and C. This can help to rationalize differences in their biological activities based on their three-dimensional shapes and electrostatic potential surfaces. Quantum mechanics/molecular mechanics (QM/MM) methods could further be applied to model enzymatic reactions or other chemical transformations involving this compound, providing a detailed, dynamic picture of the underlying mechanism. researchgate.net
Interdisciplinary Research Perspectives on this compound
The study of this compound is inherently interdisciplinary, drawing upon principles and techniques from organic chemistry, biochemistry, pharmacology, and computational science. A comprehensive understanding of this molecule and its potential applications requires a collaborative approach.
Natural Product Chemistry and Synthesis: The isolation and structural elucidation of this compound from Ficus pumila represents the foundational work in this area. pharm.or.jp The total synthesis of the this compound aglycone has been a subject of interest, demonstrating the feasibility of creating this complex molecule in the laboratory. core.ac.uk Future synthetic efforts could focus on developing more efficient routes and creating analogues with modified properties.
Pharmacology and Toxicology: Investigating the pharmacological effects of this compound is a key research direction. This involves screening for a wide range of biological activities, such as anticancer, anti-inflammatory, and antimicrobial effects, building upon the known therapeutic properties of Ficus pumila extracts. mdpi.com Understanding the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of this compound will be crucial for evaluating its potential as a therapeutic lead. frontiersin.org
Chemical Biology and Probe Development: As discussed, this compound can serve as a starting point for the design of chemical probes to investigate biological processes. pressbooks.pub This involves a synergistic interplay between synthetic chemistry to create the probes and cell biology to apply them for imaging and target identification. nih.gov
Computational and Structural Biology: The integration of computational modeling with experimental techniques like X-ray crystallography or NMR spectroscopy can provide a detailed picture of how this compound interacts with its biological targets. lu.seresearchgate.net This knowledge is invaluable for structure-based drug design and for understanding the molecular basis of its biological function.
By fostering collaboration across these disciplines, the scientific community can fully explore the potential of this compound as both a therapeutic agent and a tool for fundamental biological research.
Q & A
Q. What are the primary biological activities reported for Pumilaside B in cancer research?
While direct evidence for this compound is limited, studies on Pumilaside A demonstrate cytotoxic activity against gastric cancer cells (e.g., BGC823) via apoptosis induction. Key mechanisms include upregulation of pro-apoptotic factors (Fas, Bax, caspases) and mitochondrial cytochrome c release . Similar pathways may be explored for this compound using validated in vitro models.
Q. Which plant sources and analytical methods are used for identifying this compound?
Pumilaside A has been isolated from Ficus pumila, Litchi semen, and Artemisia vulgaris using UHPLC-Q-TOF-MS for structural elucidation. For this compound, analogous workflows involving high-resolution mass spectrometry (e.g., ESI-QTOF in negative/positive ion modes) and fragmentation pattern analysis are recommended .
Q. What in vitro models are used to assess cytotoxic effects of this compound?
Human gastric cancer cell lines (e.g., BGC823) treated with Pumilaside A showed dose-dependent cytotoxicity (IC50 = 25.43 μg/mL). Researchers should standardize cell viability assays (MTT, CCK-8) and apoptosis markers (Annexin V/PI staining) for this compound, ensuring consistency in culture conditions and exposure times .
Advanced Research Questions
Q. How to design dose-response experiments to determine the IC50 of this compound in gastric cancer cell lines?
- Experimental Design: Use logarithmic concentration ranges (e.g., 1–100 μM) with triplicate wells. Include positive controls (e.g., cisplatin) and vehicle controls.
- Data Analysis: Calculate IC50 via nonlinear regression (e.g., GraphPad Prism) and validate with time-course assays to assess delayed effects .
- Key Considerations: Account for batch variability in compound purity and cell line passage number .
Q. What molecular techniques validate mitochondrial apoptotic pathway activation by this compound?
- Western Blotting: Quantify pro-apoptotic proteins (Bax, c-caspase-3/9) and anti-apoptotic markers (Bcl-2, survivin). Normalize to housekeeping proteins (e.g., β-actin) .
- Flow Cytometry: Measure mitochondrial membrane potential (ΔΨm) using JC-1 dye and cytochrome c release via subcellular fractionation .
- Limitations: Ensure antibody specificity and avoid overinterpretation of single time-point data .
Q. How to reconcile contradictory data on this compound’s anti-cancer efficacy across studies?
- Methodological Audit: Compare cell lines (e.g., origin, mutation profiles), assay protocols (e.g., serum-free vs. serum-containing media), and compound sources (synthetic vs. natural extraction) .
- Meta-Analysis: Use PRISMA guidelines to aggregate data, highlighting heterogeneity metrics (e.g., I² statistic) and publication bias .
- Mechanistic Follow-Up: Conduct pathway enrichment analysis (e.g., RNA-seq) to identify context-dependent signaling nodes .
Methodological Resources
- Compound Identification: UHPLC-Q-TOF-MS for fragmentation patterns and solvent adduct analysis .
- Synthetic Approaches: Catalytic enantioselective tandem allylation for aglycon synthesis, applicable to this compound derivatives .
- Data Reporting: Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental reproducibility and supplementary data archiving .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
